5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a pyrazole derivative that has gained attention due to its potential applications in scientific research. CPPC is a highly soluble and stable compound that can be synthesized using various methods.
Scientific Research Applications
5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has potential applications in various scientific research fields, including cancer research, neurology, and immunology. 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects and can improve cognitive function. In immunology, 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
Mechanism of Action
5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects by inhibiting the activity of various enzymes and pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid also activates the AMPK pathway, which plays a role in regulating energy metabolism and cell growth.
Biochemical and physiological effects:
5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and autophagy. 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid also modulates the immune response by reducing inflammation and regulating the activity of immune cells. In addition, 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is its high solubility and stability, which makes it suitable for use in various lab experiments. However, 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid has some limitations, including its potential toxicity at high concentrations and its limited availability.
Future Directions
There are several future directions for 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid research, including investigating its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. In addition, further studies are needed to determine the optimal dosage and administration route of 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid and to investigate its potential side effects. Finally, the development of new 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid derivatives with improved efficacy and safety profiles is another area of future research.
Conclusion:
In conclusion, 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has potential applications in various scientific research fields. 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods and has been shown to have various biochemical and physiological effects. Despite its potential benefits, further studies are needed to determine the optimal dosage and administration route of 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid and to investigate its potential side effects. Overall, 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid represents a promising compound for future scientific research.
Synthesis Methods
5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods, including the reaction between 3-carboxybenzoyl chloride and 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base, or the reaction between 3-carboxybenzohydrazide and 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent. These methods result in a highly pure and stable 5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid compound that can be used in scientific research.
properties
IUPAC Name |
5-[(3-carboxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-16-10(9(6-14-16)13(20)21)11(17)15-8-4-2-3-7(5-8)12(18)19/h2-6H,1H3,(H,15,17)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSOYRMMHVVTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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